(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

fluoroquinolone intermediate synthesis catalytic hydrogenation process chemistry

(4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a cis-configured, saturated bicyclic lactam bearing a fused pyrrolidine–piperidine scaffold with a single carbonyl at the 5-position. The compound possesses two defined chiral centres (4aR, 7aS) and is recognised as a key chiral building block in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, the essential side-chain intermediate of the fourth-generation fluoroquinolone antibiotic moxifloxacin.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1820576-11-1
Cat. No. B2650340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one
CAS1820576-11-1
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CC2C(CNC2=O)NC1
InChIInChI=1S/C7H12N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
InChIKeyCRYMABXXBCKOLG-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one (CAS 1820576-11-1): Chiral Bicyclic Lactam Intermediate for Fluoroquinolone Synthesis


(4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a cis-configured, saturated bicyclic lactam bearing a fused pyrrolidine–piperidine scaffold with a single carbonyl at the 5-position [1]. The compound possesses two defined chiral centres (4aR, 7aS) and is recognised as a key chiral building block in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, the essential side-chain intermediate of the fourth-generation fluoroquinolone antibiotic moxifloxacin [2]. Its rigid, fully saturated framework (sp³ carbon fraction 0.86, zero rotatable bonds) confers conformational restraint that is exploited in stereoselective downstream transformations [1].

Why Generic Substitution of (4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one Carries Stereochemical and Functional Risk


Generic replacement of this compound with its enantiomer (4aS,7aR), its racemic mixture (CAS 1807941-42-9), or its fully reduced des-carbonyl analogue (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 151213-40-0) cannot be considered equivalent. The absolute (4aR,7aS) stereochemistry directly dictates the stereochemical outcome of the reductive amination and cyclisation steps that construct the (S,S)-2,8-diazabicyclo[4.3.0]nonane framework of moxifloxacin [1]. The single lactam carbonyl at position 5 is the functional handle that enables chemoselective reduction to the fully saturated diazabicycle; the des-carbonyl analogue lacks this synthetic entry point and requires an entirely different synthetic route involving high-pressure hydrogenation and chiral resolution, which introduces higher process cost, lower atom economy, and the burden of racemic isomer recycling [2]. Furthermore, substitution with the racemic cis mixture mandates a wasteful chiral resolution step, eroding yield and enantiomeric purity below the >99% optical purity threshold required for pharmaceutical intermediate qualification [3].

Quantitative Comparative Evidence for (4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one Against Closest Structural Analogs


Synthetic Yield: Direct Hydrogenation Entry to (4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

The target compound is obtained in 77.5% yield via palladium-on-carbon hydrogenation of the corresponding pyridine-fused dione precursor in tetrahydrofuran over 4.0 h [1]. In contrast, the fully reduced des-carbonyl analogue (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine requires a multi-step sequence involving high-pressure pyridine hydrogenation, carboxylic acid carbonyl reduction, and mandatory chiral resolution, with a reported overall yield of 44.1% from 2,3-pyridine dicarboxylic acid [2]. This represents a >33 percentage-point yield advantage for the lactam-based route.

fluoroquinolone intermediate synthesis catalytic hydrogenation process chemistry

Stereochemical Identity: Enantiopure (4aR,7aS) vs. Racemic cis-Mixture (CAS 1807941-42-9)

The enantiopure (4aR,7aS) compound (CAS 1820576-11-1) is supplied at ≥97% purity and, when employed in the patent-specified route, yields (S,S)-2,8-diazabicyclo[4.3.0]nonane with optical purity exceeding 99% without a resolution step [1]. The racemic cis-mixture (rac-(4aR,7aS), CAS 1807941-42-9) contains equal proportions of the desired (4aR,7aS) enantiomer and the undesired (4aS,7aR) enantiomer; use of this racemate without resolution caps the theoretical yield of the target (S,S)-diazabicycle at 50% and necessitates a chiral resolution step involving diastereomeric salt formation or enzymatic kinetic resolution, which adds unit operations, consumes resolving agents, and generates a waste isomer stream requiring recycling [2].

chiral resolution enantiomeric purity pharmaceutical intermediate specification

Functional Group Differentiation: Lactam Carbonyl vs. Fully Reduced Des-Carbonyl Analogue

The single lactam carbonyl at position 5 of (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one serves as a chemoselective reduction handle that can be addressed with mild reducing agents (e.g., LiAlH₄, BH₃) to yield the fully saturated (S,S)-2,8-diazabicyclo[4.3.0]nonane core [1]. The des-carbonyl analogue (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 151213-40-0; C₇H₁₄N₂, MW 126.20) lacks this carbonyl; its synthesis from pyridine precursors requires high-pressure hydrogenation of the aromatic ring and reduction of two carboxylic acid carbonyl groups, processes that demand specialised high-pressure equipment and expensive hydride reducing agents [2]. The lactam carbonyl also confers differentiated physicochemical properties: calculated LogP of −0.6 (vs. estimated LogP of the fully reduced analogue ≈ +0.2 to +0.5 based on pyrrolidine–piperidine scaffolds) and a higher proportion of sp³-hybridised carbon atoms (0.86 vs. not applicable, as both are fully saturated but differ in heteroatom substitution pattern) [3].

chemoselective reduction synthetic handle process robustness

Rigidity and Conformational Restraint: Zero Rotatable Bonds and High sp³ Character

The target compound possesses zero rotatable bonds and a high sp³-hybridised carbon fraction of 0.86 (6 of 7 carbon atoms) across its rigid bicyclo[4.3.0] framework, conferring exceptional conformational pre-organisation [1]. By comparison, the unsaturated analogue 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 40107-93-5) contains an sp²-hybridised centre in the pyridone ring and exhibits lower three-dimensional character (Fsp³ < 0.60), which reduces the stereochemical definition of the scaffold and may compromise enantioselectivity in subsequent asymmetric transformations . High Fsp³ and low rotatable bond count are positively correlated with clinical success in small-molecule drug candidates, making the saturated scaffold intrinsically more attractive for fragment-based and lead-oriented synthesis applications [2].

conformational pre-organisation stereochemical stability structure-based design

Procurement-Driven Application Scenarios for (4aR,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one (CAS 1820576-11-1)


Industrial Manufacture of Moxifloxacin Side-Chain Intermediate (S,S)-2,8-Diazabicyclo[4.3.0]nonane

The enantiopure (4aR,7aS) lactam is employed directly in the asymmetric synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane via chemoselective carbonyl reduction and cyclisation, eliminating the need for chiral resolution and delivering optical purity >99% [1]. This route obviates the high-pressure hydrogenation and expensive reducing agents required by the traditional piperidine-based route starting from 3,4-dipicolinic acid, reducing both capital equipment expenditure and process safety risk [2]. The 77.5% hydrogenation yield to the target lactam [3] and the resolution-free downstream sequence make this the preferred procurement choice for generic moxifloxacin manufacturers seeking to lower cost-of-goods and improve process mass intensity.

Moxifloxacin Impurity Reference Standard Preparation

The N-benzylated derivative (4aR,7aS)-6-benzyloctahydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 2272024-58-3) is a known moxifloxacin-related impurity (Moxifloxacin Impurity 11) [4]. Procurement of the enantiopure (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one building block enables definitive synthesis of this impurity in high isomeric purity for use as a certified reference standard in pharmaceutical quality control, avoiding the ambiguity introduced by racemic or diastereomeric mixtures.

Chiral Building Block for Conformationally Constrained Bioactive Molecule Design

With zero rotatable bonds, Fsp³ of 0.86, and a LogP of −0.6 [3], this saturated bicyclic lactam offers an ideal three-dimensional scaffold for fragment-based drug discovery and lead-oriented synthesis [5]. The rigid cis-[5,6] ring junction and defined (4aR,7aS) stereochemistry provide a pre-organised framework for installing vector substituents at the lactam nitrogen and the piperidine nitrogen, enabling systematic exploration of structure–activity relationships in antibacterial, CNS, and other target classes where conformational restraint is beneficial.

Process Chemistry Development and Route Scouting for Generic Fluoroquinolones

The compound serves as a versatile late-stage intermediate in the convergent synthesis of moxifloxacin and its derivatives, including 8-ethoxy moxifloxacin [3]. Process development groups evaluating alternative routes to generic fluoroquinolone APIs can utilise this lactam as a strategic branching point, enabling access to multiple moxifloxacin analogues from a common chiral intermediate while maintaining high enantiomeric purity throughout the downstream sequence.

Quote Request

Request a Quote for (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.